molecular formula C65H101N17O16S B3322601 Bacitracin B1B CAS No. 149146-32-7

Bacitracin B1B

Cat. No.: B3322601
CAS No.: 149146-32-7
M. Wt: 1408.7 g/mol
InChI Key: LZGCTYUFBXSABN-QTFUODODSA-N
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Description

Bacitracin B1B is a polypeptide antibiotic produced by Bacillus licheniformis and Bacillus subtilis. It is part of the bacitracin family, which was first discovered in 1945. This compound is known for its ability to inhibit the synthesis of bacterial cell walls, making it effective against Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bacitracin B1B is typically produced through fermentation processes involving Bacillus licheniformis or Bacillus subtilis. The fermentation process involves culturing these bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The production can be enhanced by optimizing the supply of S-Adenosylmethionine (SAM), which plays a critical role in the synthesis of bacitracin .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes the following steps:

    Inoculation: Introducing Bacillus licheniformis or Bacillus subtilis into a nutrient medium.

    Fermentation: Culturing the bacteria under controlled conditions to maximize antibiotic production.

    Extraction: Isolating bacitracin from the culture medium using techniques such as ion exchange chromatography.

    Purification: Further purifying the antibiotic to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Bacitracin B1B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include metal-bacitracin complexes and modified peptides .

Scientific Research Applications

Bacitracin B1B has a wide range of applications in scientific research:

Mechanism of Action

Bacitracin B1B exerts its effects by binding to divalent metal ions, which then interact with C55-isoprenyl pyrophosphate. This interaction prevents the dephosphorylation of lipid pyrophosphate, inhibiting the synthesis of peptidoglycan, a crucial component of bacterial cell walls. This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bacitracin B1B is unique due to its specific peptide sequence and its ability to form stable complexes with divalent metal ions, enhancing its antimicrobial activity. Its effectiveness against a broad spectrum of Gram-positive bacteria and its role in combination therapies make it a valuable antibiotic .

Properties

IUPAC Name

(4R)-4-[[(2S)-2-[[(4R)-2-[(1S)-1-amino-2-methylpropyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H101N17O16S/c1-9-35(7)52(82-57(91)41(21-22-49(84)85)73-58(92)42(25-33(3)4)75-62(96)47-31-99-65(80-47)51(68)34(5)6)63(97)74-39-19-14-15-24-70-54(88)45(28-48(67)83)77-61(95)46(29-50(86)87)78-60(94)44(27-38-30-69-32-71-38)76-59(93)43(26-37-17-12-11-13-18-37)79-64(98)53(36(8)10-2)81-56(90)40(20-16-23-66)72-55(39)89/h11-13,17-18,30,32-36,39-47,51-53H,9-10,14-16,19-29,31,66,68H2,1-8H3,(H2,67,83)(H,69,71)(H,70,88)(H,72,89)(H,73,92)(H,74,97)(H,75,96)(H,76,93)(H,77,95)(H,78,94)(H,79,98)(H,81,90)(H,82,91)(H,84,85)(H,86,87)/t35-,36-,39-,40+,41+,42-,43+,44-,45-,46+,47-,51-,52-,53-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGCTYUFBXSABN-QTFUODODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)C)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H](C(C)C)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H101N17O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149146-32-7
Record name Bacitracin B3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149146327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BACITRACIN B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3968434C0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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